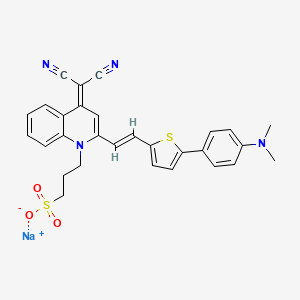

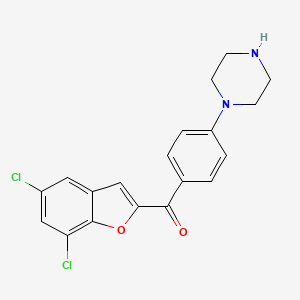

Anticancer agent 146

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anticancer agent 146, also known as Compound 1.19, is a necroptosis inducer that demonstrates significant anti-tumor efficacy. It has shown promising results in preclinical studies, particularly in the MDA-MB-231 mouse xenograft model . Necroptosis is a form of programmed cell death distinct from apoptosis, and it is characterized by the rupture of the plasma membrane and the release of cellular contents, which can trigger an immune response against cancer cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 146 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

Formation of Core Structure: The core structure is typically synthesized through a series of condensation reactions.

Functional Group Modifications: Introduction of functional groups that enhance the compound’s biological activity.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches.

Analyse Des Réactions Chimiques

Types of Reactions

Anticancer agent 146 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that may enhance its anticancer activity.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or reducing its toxicity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of anticancer activity and may be used to optimize the compound’s therapeutic potential.

Applications De Recherche Scientifique

Anticancer agent 146 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study necroptosis and its underlying mechanisms.

Biology: Investigated for its ability to induce necroptosis in various cancer cell lines, providing insights into cell death pathways.

Medicine: Explored as a potential therapeutic agent for treating cancers that are resistant to traditional therapies.

Industry: Potentially used in the development of new anticancer drugs and formulations.

Mécanisme D'action

The mechanism of action of Anticancer agent 146 involves the induction of necroptosis, a form of programmed cell death. The compound targets specific molecular pathways, including the receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). Upon activation, these proteins form a complex that disrupts the plasma membrane, leading to cell death and the release of cellular contents that can trigger an immune response against the tumor .

Comparaison Avec Des Composés Similaires

Anticancer agent 146 can be compared with other necroptosis inducers and anticancer agents, such as:

Necrostatin-1: A well-known inhibitor of RIPK1 that prevents necroptosis.

MLKL-IN-6: A mixed lineage kinase domain-like protein inhibitor that prevents MLKL phosphorylation and oligomerization.

CDDO-3P-Im: An orally active inhibitor of necroptosis with chemopreventive effects.

Uniqueness

What sets this compound apart is its specific targeting of the necroptosis pathway, which is less commonly exploited in cancer therapy compared to apoptosis. This unique mechanism makes it a promising candidate for treating cancers that are resistant to apoptosis-inducing agents.

Propriétés

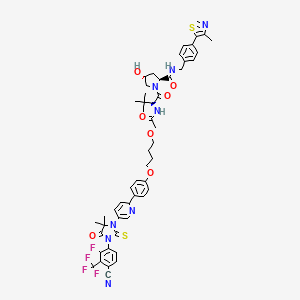

Formule moléculaire |

C19H16Cl2N2O2 |

|---|---|

Poids moléculaire |

375.2 g/mol |

Nom IUPAC |

(5,7-dichloro-1-benzofuran-2-yl)-(4-piperazin-1-ylphenyl)methanone |

InChI |

InChI=1S/C19H16Cl2N2O2/c20-14-9-13-10-17(25-19(13)16(21)11-14)18(24)12-1-3-15(4-2-12)23-7-5-22-6-8-23/h1-4,9-11,22H,5-8H2 |

Clé InChI |

LQXJAYOALUEPIR-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC4=CC(=CC(=C4O3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)